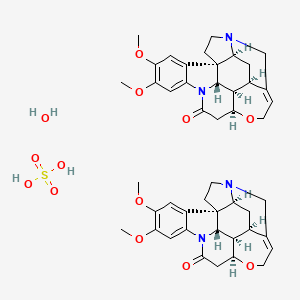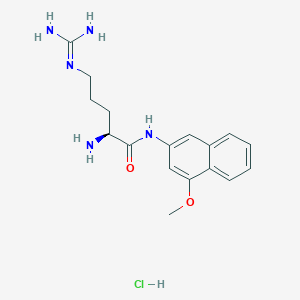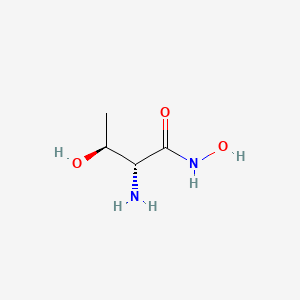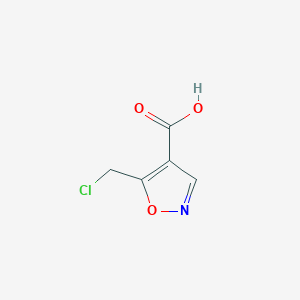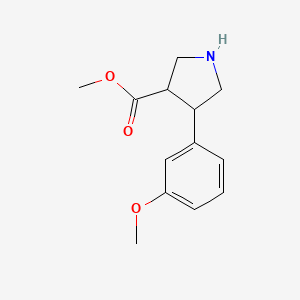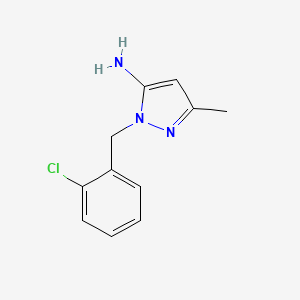
N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine
Vue d'ensemble
Description
N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine, also known as 2-Amino-2-methyl-1-propanol (AMP) is a chemical compound that has a wide range of applications in scientific research. This compound has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. In
Applications De Recherche Scientifique
Expedient Synthesis of N-Methyl- and N-Alkylamines
A study by Senthamarai et al. (2018) discusses an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines. This method, starting from inexpensive nitroarenes or amines, highlights the importance of developing cost-effective and convenient methods for amine synthesis, which are crucial in life-science molecule production and industrial applications (Senthamarai et al., 2018).
Novel Aromatic Poly(Amine-Imide)s
Cheng et al. (2005) synthesized novel aromatic poly(amine-imide)s bearing pendent triphenylamine groups. These materials show promise due to their thermal stability, photophysical, electrochemical, and electrochromic characteristics, making them potentially valuable in electronic applications (Cheng et al., 2005).
Redox-Activated Amines in Bond Formation
Ociepa et al. (2018) present a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This method showcases the versatility of amines in synthesizing complex molecular scaffolds, underscoring the significance of amines in organic synthesis (Ociepa et al., 2018).
Corrosion Inhibition by Amine Derivatives
Boughoues et al. (2020) synthesized amine derivative compounds and investigated their performance as corrosion inhibitors on mild steel in HCl medium. This study demonstrates the potential of amine derivatives in protecting metals against corrosion, highlighting the practical applications of such compounds in industry (Boughoues et al., 2020).
Propriétés
IUPAC Name |
1-N-(3-chlorophenyl)-2-methylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-10(2,12)7-13-9-5-3-4-8(11)6-9/h3-6,13H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWXSOGQJGFBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587940 | |
| Record name | N~1~-(3-Chlorophenyl)-2-methylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine | |
CAS RN |
854650-27-4 | |
| Record name | N~1~-(3-Chlorophenyl)-2-methylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



